Oral Bioavailability Superiority of Tetrahydropyrrolo[1,2-c]pyrimidine 28a Over the Phase II HBV Capsid Inhibitor GLS4
The tetrahydropyrrolo[1,2-c]pyrimidine derivative 28a achieved a 3.9-fold higher oral bioavailability (F% = 54%) than the heteroaryldihydropyrimidine (HAP)-derived clinical candidate GLS4 (F% = 14%) in mice, despite both compounds targeting the same HBV capsid assembly mechanism [1]. This PK advantage was accompanied by 2.7-fold lower plasma clearance (21 vs 56 mL/min/kg), an 11.4-fold higher oral AUC₀₋ₗₐₛₜ (9.1 vs 0.8 μM·h at 10 mpk), and a 6.7-fold higher Cₘₐₓ (4.7 vs 0.7 μM) [1]. Importantly, 28a achieved a liver-to-plasma AUC ratio of 10:1, confirming preferential hepatic distribution essential for an HBV therapeutic, while the lower CLogP of 28a (2.7 vs 4.7 for GLS4) indicates improved physicochemical drug-likeness [1].
| Evidence Dimension | Oral bioavailability (F%) and systemic exposure |
|---|---|
| Target Compound Data | 28a: F% = 54%; Cl = 21 ± 3 mL/min/kg; AUC₀₋ₗₐₛₜ (PO, 10 mpk) = 9.1 ± 1.5 μM·h; Cₘₐₓ = 4.7 ± 0.3 μM; L/P AUC ratio = 10:1; CLogP = 2.7 |
| Comparator Or Baseline | GLS4: F% = 14%; Cl = 56 ± 7 mL/min/kg; AUC₀₋ₗₐₛₜ (PO, 10 mpk) = 0.8 ± 0.1 μM·h; Cₘₐₓ = 0.7 ± 0.1 μM; CLogP = 4.7 |
| Quantified Difference | 3.9-fold higher oral bioavailability; 2.7-fold lower clearance; 11.4-fold higher oral AUC; 6.7-fold higher Cₘₐₓ; CLogP reduced by 2.0 log units |
| Conditions | Single-dose PK in mice; IV at 1 mpk and PO at 10 mpk; GLS4 and 28a evaluated in parallel within the same study |
Why This Matters
Procurement of the pyrrolo[1,2-c]pyrimidine scaffold enables access to derivatives with proven oral bioavailability and liver-targeting PK that substantially exceed the performance of a phase II clinical candidate built on a different heterocyclic core, directly addressing the poor oral exposure that limited HAP-based development.
- [1] Li, X.; Zhang, L.; Zhou, Q.; et al. Design, Synthesis, and Evaluation of Tetrahydropyrrolo[1,2-c]pyrimidines as Capsid Assembly Inhibitors for HBV Treatment. ACS Med. Chem. Lett. 2017, 8 (9), 969–974. View Source
